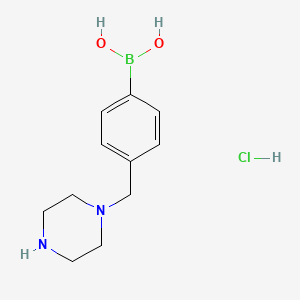
4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl” is a chemical compound with the CAS Number: 763120-63-4 . It has a molecular weight of 220.08 and its IUPAC name is (4- (piperazin-1-ylmethyl)phenyl)boronic acid . The compound is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17BN2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Diversification of Biaryl Libraries
- Microwave-Mediated Suzuki–Miyaura Cross-Couplings: Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters using microwave-mediated Suzuki–Miyaura coupling. This method enabled the manipulation of two points of functionality, diversifying the resulting biaryl library (Spencer et al., 2011).
In Vitro Metabolic Studies
- Cytochrome P450 Enzymes and Oxidative Metabolism: A study on the metabolism of a novel antidepressant (Lu AA21004) using human liver microsomes and recombinant enzymes revealed that 4-(Piperazin-1-ylmethyl)phenylboronic acid, HCl was metabolized into various metabolites. Enzyme kinetic parameters indicated the rate-limiting steps and the contribution of different cytochrome P450 enzymes (Hvenegaard et al., 2012).
Crystal Structures and Synthesis
- Crystal Structures of Bisbenzoxaboroles: The synthesis of highly biologically active 3-piperazine-bisbenzoxaboroles and their phenylboronic acids analogs were described. X-ray measurements were used to determine the unique molecular architectures of these compounds (Adamczyk-Woźniak et al., 2013).
Antifungal Activity
- Investigation of Fungicidal Activity: 3-Piperazine-bis(benzoxaborole) and its bis(phenylboronic acid) analogue were studied for their fungicidal activity against various filamentous fungi. The presence of the heterocyclic benzoxaborole system was found to be essential for antifungal action (Wieczorek et al., 2014).
Electrochemical Synthesis and Applications
- Electrochemical Synthesis of Phenylpiperazines: A study on the electrochemical oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of arylsulfinic acids as nucleophiles led to the development of a reagent-less electrochemical method for synthesizing new phenylpiperazine derivatives (Nematollahi & Amani, 2011).
Ion-Selective Electrodes and Sensitivity
- Sensitivity of Ion-Selective Electrodes: Piperazine-based compounds with phenylboronic acid or benzoxaborole groups were applied as dopamine receptors in ion-selective electrodes. These electrodes showed sensitivity and selectivity towards dopamine and 2-phenylethylamine (Durka et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
[4-(piperazin-1-ylmethyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2.ClH/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13,15-16H,5-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIVAAZPRSJOFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCNCC2)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2692304.png)
![4-butoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2692306.png)
![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)
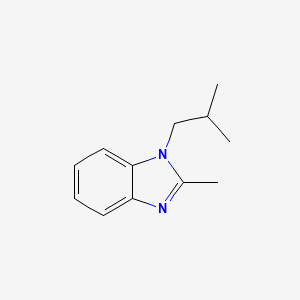
![N-(5-methylisoxazol-3-yl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide](/img/structure/B2692310.png)
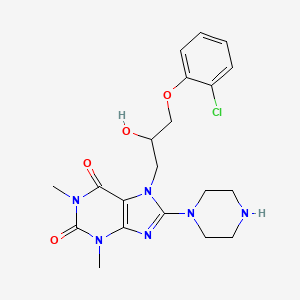
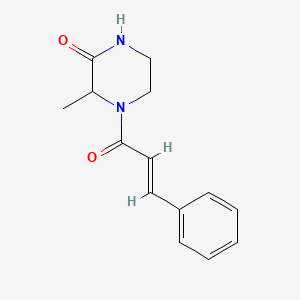
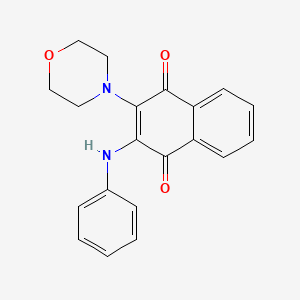
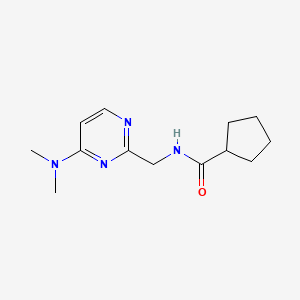
![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)
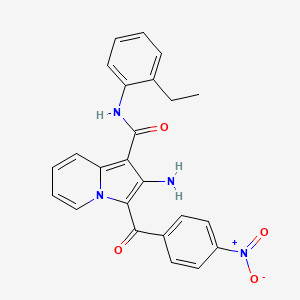

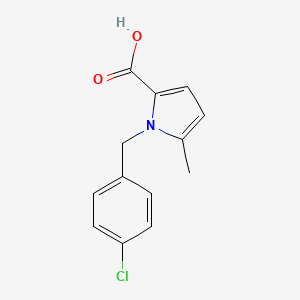
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)